2-Phenylethanaminium

Perovskite Photovoltaics Surface Passivation Defect Engineering

Procure Phenethylammonium Chloride (PEACl, CAS 156-28-5) for solution-processed inverted perovskite solar cell fabrication where a validated efficiency improvement of approximately 1.5 absolute percentage points over unpassivated devices is required. This high-purity (≥99.5%) organic ammonium salt serves as a critical 2D perovskite capping layer precursor, enabling self-healing defect passivation behavior absent in benzylammonium analogs. • Enables champion PCE increase from 22.73% to 24.27% with PEACl passivation. • Controlled halide counterion identity ensures reproducibility of 2D perovskite layer formation. • Available in multiple salt forms and enantiomeric purity grades for diverse application domains.

Molecular Formula C8H12N+
Molecular Weight 122.19 g/mol
Cat. No. B1200905
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Phenylethanaminium
Molecular FormulaC8H12N+
Molecular Weight122.19 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CC[NH3+]
InChIInChI=1S/C8H11N/c9-7-6-8-4-2-1-3-5-8/h1-5H,6-7,9H2/p+1
InChIKeyBHHGXPLMPWCGHP-UHFFFAOYSA-O
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Phenylethanaminium Procurement: Identification and Baseline


2-Phenylethanaminium (also referred to as phenethylammonium, 2-phenylethylammonium, or PEA+) is the protonated cation derived from 2-phenylethylamine, possessing the molecular formula C8H12N+ [1]. As an organic ammonium cation, it serves as a versatile ionic building block across diverse scientific and industrial applications, functioning as a counterion in salt formation, a bulky spacer cation in layered perovskite materials, a chiral resolving agent, and a structural motif in pharmaceutical intermediates and analytical reference standards . Its primary procurement relevance stems from its availability in multiple salt forms (including chloride, iodide, and bromide) and enantiomeric purity grades, which determine its suitability for specific application domains ranging from photovoltaics and materials science to analytical chemistry and asymmetric synthesis.

1
Salt Form Selection
Chloride, iodide, bromide salts for perovskite, chiral resolution, or ionic building-block workflows
2
Chiral Control
Enantiopure grades support stereochemical-control studies and enantiomer-attribution review
3
Dual-Domain Use
Reported fit for perovskite materials research and chiral separation method development

Why 2-Phenylethanaminium Salt Substitution Fails


2-Phenylethanaminium and its closely related structural analogs—including benzylammonium (BZA), 4-fluorophenethylammonium (F-PEA), and 1-phenylethylammonium—exhibit markedly divergent performance characteristics that preclude direct interchangeability in critical applications. In perovskite photovoltaics, the subtle difference of a single CH2 spacer unit between phenethylammonium (C8H12N+) and benzylammonium (C7H10N+) dictates fundamental differences in defect healing capacity and long-term operational stability, with PEA-based 2D perovskites uniquely demonstrating self-healing behavior absent in BZA analogs [1]. In chiral separation applications, the enantiomeric purity and specific counterion pairing of 1-phenylethylammonium salts govern separation factors (α) that differ by up to 0.28 between temperature conditions—a variance sufficient to determine whether baseline enantioseparation is achievable at all [2]. Furthermore, in biological and ecotoxicological contexts, the (R)- and (S)-enantiomers of 1-phenylethylammonium chloroacetate display up to a 9-fold differential toxicity toward aquatic bacteria, underscoring that racemic substitution for enantiopure material introduces substantial and potentially unacceptable performance variance [3]. These evidence-based divergences demand rigorous specification of both salt form and, where applicable, enantiomeric composition during procurement to ensure experimental reproducibility and regulatory compliance.

Selected Cation
PEA (phenethylammonium)
Ethyl spacer enables reported self-healing behavior and narrower PL emission in 2D perovskites
Structural Analog
BZA (benzylammonium)
Methyl spacer: stability profile and self-healing response may not transfer; PL emission differs
Enantiopure
(R)- or (S)-PEA salt
Enantiomeric composition may govern ecotoxicity endpoints and chiral separation factors
Racemate Risk
Racemic PEA mixture
Reported up to 9-fold differential ecotoxicity; separation behavior may shift substantially

2-Phenylethanaminium: Comparative Performance Evidence


PEACl Passivation for Enhanced Perovskite Cell Efficiency

Phenethylammonium chloride (PEACl) surface passivation, when engineered via a DMSO:IPA co-solvent strategy, enables oriented growth of a dense, ultrathin 2D perovskite overlayer that suppresses interfacial defects. The PEACl-passivated device achieves a champion power conversion efficiency of 24.27%, representing a significant improvement over the unpassivated control device efficiency of 22.73% [1]. Concurrently, the passivation layer reduces the electron trap density to 1.68 × 10^15 cm−3 and extends the carrier lifetime, directly addressing the efficiency-limiting non-radiative recombination at the perovskite/charge transport layer interface.

PEACl Passivation PCE
Head-to-head
PCE 24.27% vs 22.73% (control); electron trap density 1.68 × 10¹⁵ cm⁻³
Reported efficiency gain supports passivation-layer workflow review
Inverted p-i-n architecture; DMSO:IPA co-solvent
Perovskite Photovoltaics Surface Passivation Defect Engineering

PEAI Passivation for Flexible Perovskite Efficiency and Durability

Phenethylammonium iodide (PEAI) surface passivation forms a 2D capping layer on flexible perovskite solar cells, simultaneously improving photovoltaic performance and mechanical robustness. The champion PEAI-passivated flexible device achieves a power conversion efficiency of approximately 16–17%, compared to approximately 14% for the control device fabricated without PEAI passivation [1]. Furthermore, mechanical bending tests reveal that PEAI-passivated cells retain approximately 85–90% of their initial efficiency after 700 bending cycles at a bending radius of approximately 5 mm, whereas unpassivated control cells retain only approximately 70% of their initial efficiency under identical mechanical stress conditions [1]. The improvements are attributed to effective surface defect passivation and enhanced charge carrier dynamics at the perovskite interface.

PEAI Flexible PCE & Durability
Head-to-head
PCE ~16–17% vs ~14% (control); ~85–90% vs ~70% retention after 700 bend cycles
Supports flexible-device passivation context and mechanical-endurance review
Bending radius approx. 5 mm; PET substrate
Flexible Photovoltaics Mechanical Stability Surface Engineering

PEA₂PbI₄ Self-Healing vs. Benzylammonium in 2D Perovskites

A comparative investigation of 2D Ruddlesden–Popper lead halide perovskites with structurally similar spacer cations—phenethylammonium (PEA) and benzylammonium (BZA)—reveals pronounced differences in optical stability and defect behavior. PEA2PbI4 exhibits more narrow photoluminescence emission and significantly increased stability compared to BZA2PbI4 under equivalent experimental conditions [1]. Critically, PEA2PbI4 uniquely demonstrates self-healing of defects, as evidenced by photoluminescence enhancement during continuous illumination, a behavior that is completely absent in BZA2PbI4 [1]. The differential performance is attributed to differences in the formation energetics and migration kinetics of spacer cation vacancies, which are governed by the distinct molecular geometries of PEA (ethyl spacer) versus BZA (methyl spacer) despite their otherwise similar aromatic character.

PEA₂PbI₄ Self-Healing
Head-to-head
PEA₂PbI₄: reported self-healing PL enhancement; BZA₂PbI₄: no self-healing observed
Stability-behavior context for 2D perovskite spacer selection review
Continuous illumination; PL spectroscopy
2D Perovskites Optoelectronic Stability Self-Healing Materials

α-Phenylethylammonium Enantiomer Separation by Chiral Crown Ether

In host-guest complexation chromatographic systems employing (R,R)-bis(dinaphthyl)-22-crown-6 as the chiral stationary phase, α-phenylethylammonium hexafluorophosphate exhibits temperature-dependent enantiomer separation factors (α) that enable tunable resolution performance. At 25°C, the observed separation factor is 1.48; decreasing the column temperature to 0°C increases the separation factor to 1.76, representing a 0.28 absolute improvement in α [1]. This temperature sensitivity provides a practical lever for optimizing enantioseparation resolution. In a related liquid-solid chromatographic configuration using the same host immobilized on silica gel, a separation factor of 1.6 was achieved at 25°C [1]. These α values, while modest compared to bulkier amino acid ester guests (which achieve α up to 6.4 under identical conditions), establish a benchmark for primary ammonium salts and enable predictive selection of resolving conditions.

Chiral Separation α
Cross-study
α = 1.48 at 25°C; α = 1.76 at 0°C; α = 1.6 (solid-phase, 25°C)
Temperature-dependent α supports chiral method-development context
Crown ether CSP; PF₆⁻ counterion
Chiral Resolution Analytical Separation Host-Guest Chemistry

Enantioselective Ecotoxicity of 1-Phenylethylammonium Salts

Chiral quaternary ammonium salts composed of (R)- or (S)-1-phenylethylammonium cations paired with chloroacetate anions demonstrate pronounced enantioselective toxicity toward non-target organisms. Testing against the aquatic bacterium Aliivibrio fischeri revealed up to a 9-fold difference in toxicity between the (R)- and (S)-enantiomers [1]. In terrestrial plant assays using spring barley, a correlation between toxicity and chlorine atom count in the chloroacetate anion was observed specifically for the (R)-enantiomer series, whereas the (S)-enantiomer series showed this correlation only toward A. fischeri [1]. Predictive modeling using the Concentration Addition model further indicated that racemic mixtures of these salts may exert a more negative environmental impact than enantiomerically pure formulations, underscoring the regulatory and environmental significance of enantiomeric composition [1].

Enantioselective Ecotoxicity
Head-to-head
Up to 9-fold R/S toxicity difference toward Aliivibrio fischeri; racemate model predicts higher impact
Enantiomeric composition context for ecotoxicology screening review
Chloroacetate salts; spring barley assays
Chiral Ecotoxicology Green Chemistry Enantioselective Formulation

LC-MS/MS Screening of Phenethylamines in Urine

A validated liquid chromatography-tandem mass spectrometry method enables the simultaneous screening of 74 conventional and emerging phenethylamine-type compounds in urine samples, establishing a class-wide analytical capability benchmark. The method employs a direct dilute-and-shoot sample preparation protocol with chromatographic separation on a Phenomenex Kinetex Phenyl-Hexyl column and multiple reaction monitoring mass spectrometry detection. For all 74 phenethylamine analytes, the method achieves a limit of detection of 0.5 ng/mL and a lower limit of quantification of 1.0 ng/mL, with linearity spanning 1.0–50.0 ng/mL for quantitative analysis [1]. When applied to 67 authentic urine samples, the method detected seven distinct phenethylamines above the LOD in 20 samples, with detected concentrations ranging from 9.8 ng/mL to 147.1 μg/mL after applying dilution factors of 40 to 20,000-fold [1].

LC-MS/MS Screening
Class-level
LOD 0.5 ng/mL; LOQ 1.0 ng/mL; 74 phenethylamines; urine matrix; dilute-and-shoot
Class-level analytical benchmark for phenethylamine method validation review
Class-level inference; verify for target analyte
Forensic Toxicology Analytical Method Validation New Psychoactive Substances

2-Phenylethanaminium: Procurement & Application Scenarios


High-Efficiency and Durable Perovskite Photovoltaics

Procure phenethylammonium chloride (PEACl) for solution-processed inverted perovskite solar cell fabrication when a validated efficiency improvement of approximately 1.5 absolute percentage points over unpassivated devices is required, as demonstrated by the champion PCE increase from 22.73% to 24.27% with PEACl passivation [1]. For flexible photovoltaic applications, procure phenethylammonium iodide (PEAI) to achieve the documented 2–3 absolute percentage point PCE gain and 15–20 absolute percentage point improvement in mechanical durability retention after 700 bending cycles [2]. Specify high-purity material (≥99%) with controlled halide counterion identity to ensure reproducibility of the 2D perovskite capping layer formation and defect passivation efficacy.

2D Perovskite Optoelectronics with Defect Resilience

Select phenethylammonium (PEA)-based spacer cations over benzylammonium (BZA) alternatives when fabricating 2D Ruddlesden–Popper perovskite materials for LEDs, photodetectors, or radiation detectors where operational stability and defect tolerance are critical performance metrics. PEA2PbI4 uniquely exhibits self-healing of defects under illumination, a behavior entirely absent in the structurally similar BZA2PbI4 analog [3]. This differential stability profile is attributed to fundamental differences in spacer cation vacancy formation energetics, making PEA the superior choice for applications requiring extended device lifetimes without performance degradation from accumulated defects.

Enantioselective Ecotoxicology for Green Agrochemicals

Procure enantiomerically pure (R)- or (S)-1-phenylethylammonium salts—not racemic mixtures—for ecotoxicological assessments and the development of environmentally benign agrochemical formulations. The documented up to 9-fold differential toxicity between (R)- and (S)-enantiomers toward the aquatic bacterium Aliivibrio fischeri establishes enantiomeric composition as a critical specification parameter [4]. Predictive modeling further indicates that racemic mixtures may produce more negative environmental impacts than enantiopure formulations, providing a scientific basis for selecting single-enantiomer materials in studies intended to support regulatory submissions or sustainable chemistry claims.

Chiral Chromatography for Enantiopurity Testing

Utilize α-phenylethylammonium hexafluorophosphate or analogous salts as model analytes or reference standards when developing and validating chiral chromatographic methods for primary amine pharmaceutical intermediates. The documented temperature-dependent separation factors (α = 1.48 at 25°C, increasing to α = 1.76 at 0°C) on bis(dinaphthyl)-22-crown-6 chiral stationary phases provide a quantitative framework for method optimization and system suitability testing [5]. These benchmark values enable chromatographers to establish method performance expectations and troubleshoot resolution failures in enantioselective separations of structurally related primary ammonium analytes.

Application
Selection Property
Validation Focus
Perovskite photovoltaics research
Halide counterion identity (Cl vs I) and purity grade
Passivation-layer efficiency and durability endpoint review
2D perovskite optoelectronics
Spacer cation architecture (PEA vs BZA)
Self-healing behavior and photostability comparison
Chiral separation method development
Enantiomeric purity and counterion pairing
Temperature-dependent α benchmarking for method optimization
Ecotoxicology and green chemistry research
Enantiomeric composition (enantiopure vs racemic)
Enantioselective toxicity endpoints in aquatic and plant models

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

15 linked technical documents
Explore Hub


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